molecular formula C10H13I B7880699 3-Iodo-n-butylbenzene CAS No. 20651-68-7

3-Iodo-n-butylbenzene

Cat. No.: B7880699
CAS No.: 20651-68-7
M. Wt: 260.11 g/mol
InChI Key: OEZDHAXOVPQBTO-UHFFFAOYSA-N
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Description

3-Iodo-n-butylbenzene is an organic compound with the molecular formula C10H13I It consists of a benzene ring substituted with an iodine atom at the third position and a butyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-n-butylbenzene typically involves the iodination of n-butylbenzene. One common method is the electrophilic aromatic substitution reaction, where n-butylbenzene is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product. The reaction mixture is then subjected to purification steps such as distillation or recrystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-n-butylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of n-butylbenzene derivatives with different substituents.

    Oxidation: Formation of n-butylbenzoic acid or n-butylbenzaldehyde.

    Reduction: Formation of n-butylbenzene.

Scientific Research Applications

3-Iodo-n-butylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-n-butylbenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. In biological systems, the compound may interact with enzymes and proteins through halogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3-Iodo-n-butylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated n-butylbenzenes. The larger atomic size and higher polarizability of iodine make it more reactive in certain chemical transformations, providing opportunities for unique synthetic applications .

Properties

IUPAC Name

1-butyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-2-3-5-9-6-4-7-10(11)8-9/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDHAXOVPQBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314983
Record name 1-Butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-68-7
Record name 1-Butyl-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20651-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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